![molecular formula C13H15Cl2NO2 B2838170 2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1219903-59-9](/img/structure/B2838170.png)
2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide
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Overview
Description
“2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide” is a chemical compound utilized in scientific research. It’s part of the benzamide family, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . The prepared catalyst provides active sites for the synthesis of benzamides .Physical And Chemical Properties Analysis
Benzamides are usually white solids or colorless crystals . They are slightly soluble in water and soluble in many organic solvents .Scientific Research Applications
Dopamine/Serotonin Receptor Ligands
- Pharmacological Applications : Studies on hydroxylated, methoxylated, and chlorinated hexahydro-dibenz[d,g]azecines, derived from substituted 2-phenylethylamines and isochromanones, have shown significant affinities for human-cloned dopamine receptor subtypes. Specifically, 4-Chloro-3-hydroxy-7-methyl-5,6,7,8,9,14-hexahydro-dibenz[d,g]azecine was identified as a potent and selective dopamine D5 receptor ligand, showcasing its potential for pharmacological applications in the modulation of dopamine receptors (Mohr et al., 2006).
Synthesis and Biological Activity of Benzamides
- Biological Activity : Another area of research includes the synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides to explore their hyperglycemic-hypoglycemic activity. This highlights the role of substituents attached to the heterocyclic ring in influencing blood glucose levels, indicating potential therapeutic applications for managing blood glucose (Yeung & Knaus, 1987).
Antiarrhythmic Activity of Benzamides
- Cardiovascular Applications : Research on benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain has shown oral antiarrhythmic activity in mice. Specifically, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate was selected for clinical trials as an antiarrhythmic, demonstrating the potential use of such compounds in treating cardiac arrhythmias (Banitt et al., 1977).
Herbicidal Activity
- Agricultural Applications : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal activity on annual and perennial grasses. This suggests potential utility in agriculture for managing unwanted vegetation in forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-9-3-4-11(15)10(7-9)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRFZNANYJQIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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